![molecular formula C13H16O3Si B1357477 2-羟基-5-[2-(三甲基甲硅烷基)乙炔基]-苯甲酸甲酯 CAS No. 119754-18-6](/img/structure/B1357477.png)

2-羟基-5-[2-(三甲基甲硅烷基)乙炔基]-苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

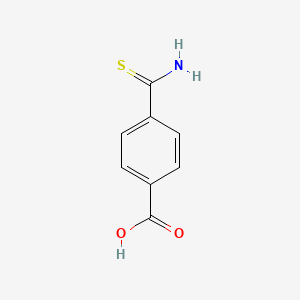

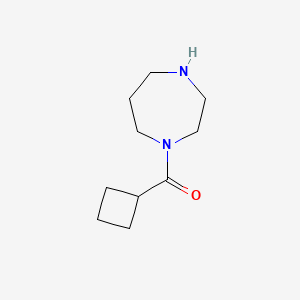

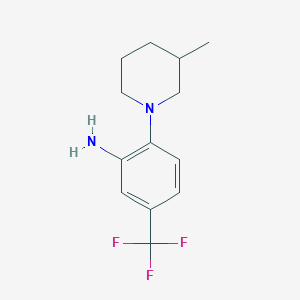

“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .

Synthesis Analysis

The synthesis of “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .Molecular Structure Analysis

The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .科学研究应用

Crystallography and Molecular Structure

Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been synthesized and its crystallographic data reported . The compound exhibits a planar molecular structure, which leads to layered packing of the molecules . This structural feature can be important in the study of crystallography and molecular structures .

Hydrogen Bond Network Formation

In the layered packing of the molecules, hydrogen bonds play a crucial role . This property can be used in the study and application of hydrogen bond network formation .

Photoluminescence

The photoluminescence spectrum of methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate has been recorded . The emission maxima in the solid state and in chloroform solution are located at 566 and 500 nm, respectively . This property can be used in the study of photoluminescence and the development of photoluminescent materials .

Precursor for Complex Derivatives

These compounds are important precursors for the formation of more complex derivatives . For example, using oxidative dimerization according to the Glaser coupling reaction, this compound can be transformed to dimethyl ether of diacetylenedisalicylic acid .

Synthesis of Metalorganic Frameworks

The dimethyl ether of diacetylenedisalicylic acid, which can be obtained from this compound, is a promising rigid linker molecule for synthesizing metalorganic frameworks .

Synthesis of Covalent Organic Frameworks

Similarly, this compound can also be used in the synthesis of covalent organic frameworks .

Radical-Based Reagent in Organic Chemistry

Tris(trimethylsilyl)silane, a component of this compound, has found multiple applications in organic synthesis . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

Polymerization

The strategic role of tris(trimethylsilyl)silane in polymerization is underlined with emphasis on the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

作用机制

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate. For instance, it’s recommended to be stored at room temperature . Additionally, safety measures should be taken to avoid contact with skin and eyes, and a well-ventilated work environment is advised

安全和危害

属性

IUPAC Name |

methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOLBGZNROSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598697 |

Source

|

| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119754-18-6 |

Source

|

| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)